N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
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Overview
Description
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of indole, pyridine, and thiophene rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole-3-carboxylic acid, which is then coupled with a pyridine derivative containing a thiophene ring. The coupling reaction often employs reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like DMAP to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and indole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the indole ring can yield indoline derivatives.
Scientific Research Applications
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The indole ring can interact with aromatic residues in proteins, while the pyridine and thiophene rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide
- N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
- N-{[5-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-indole-3-carboxamide
Uniqueness
N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its reactivity and biological activity. The combination of these heterocycles in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(16-12-21-17-5-2-1-4-15(16)17)22-10-13-8-14(11-20-9-13)18-6-3-7-24-18/h1-9,11-12,21H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDYLDASWRWOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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